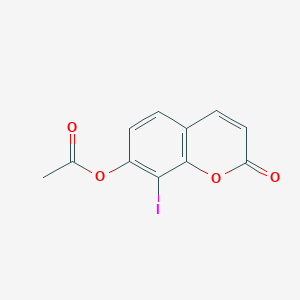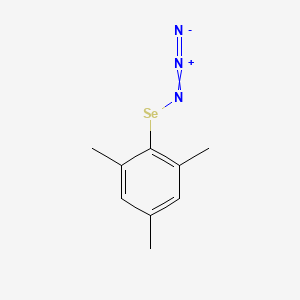![molecular formula C14H14O5 B14314222 4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl)methyl]benzaldehyde CAS No. 112650-50-7](/img/structure/B14314222.png)
4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl)methyl]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl)methyl]benzaldehyde is an organic compound with a complex structure that includes a benzaldehyde moiety and a dioxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl)methyl]benzaldehyde typically involves the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid . This reaction forms the dioxane ring structure, which is then further functionalized to introduce the benzaldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl)methyl]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: 4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl)methyl]benzoic acid.
Reduction: 4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl)methyl]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl)methyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl)methyl]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The dioxane ring structure may also interact with biological membranes, affecting their stability and permeability .
Comparación Con Compuestos Similares
Similar Compounds
Meldrum’s Acid: 2,2-Dimethyl-1,3-dioxane-4,6-dione, known for its use in organic synthesis.
Dimedone: 5,5-Dimethyl-1,3-cyclohexanedione, used in various chemical reactions.
Barbituric Acid: 2,4,6-Trioxohexahydropyrimidine, known for its medicinal properties.
Uniqueness
4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl)methyl]benzaldehyde is unique due to its combination of a benzaldehyde moiety with a dioxane ringIts ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
112650-50-7 |
|---|---|
Fórmula molecular |
C14H14O5 |
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)methyl]benzaldehyde |
InChI |
InChI=1S/C14H14O5/c1-14(2)18-12(16)11(13(17)19-14)7-9-3-5-10(8-15)6-4-9/h3-6,8,11H,7H2,1-2H3 |
Clave InChI |
QHNRRASGASIDAV-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC(=O)C(C(=O)O1)CC2=CC=C(C=C2)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


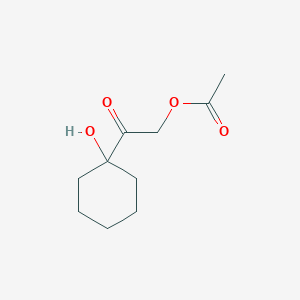
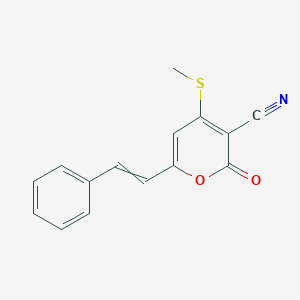
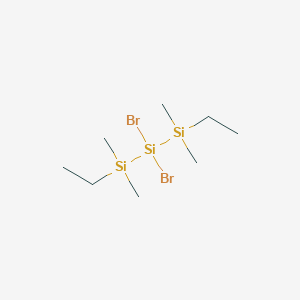
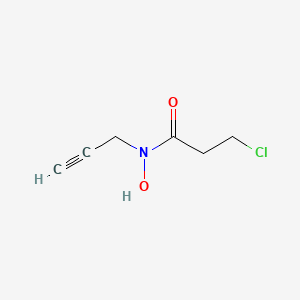
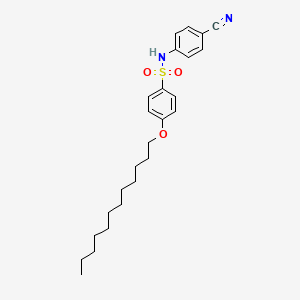
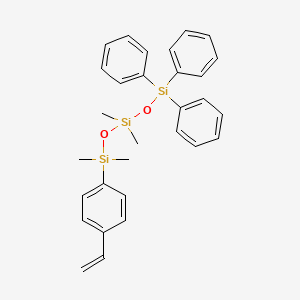
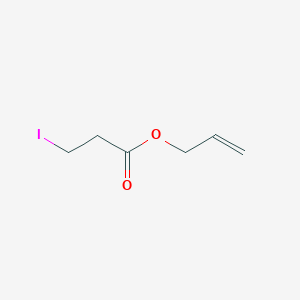

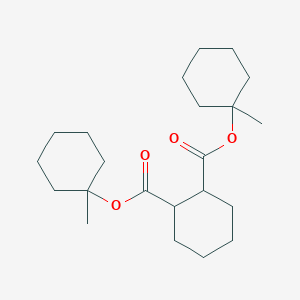
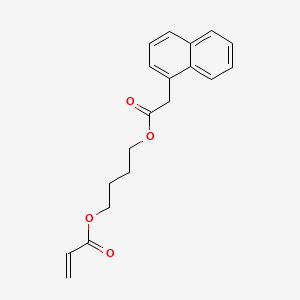
![9-(1H-Cyclopropa[b]naphthalen-1-ylidene)-9H-fluorene](/img/structure/B14314179.png)
![3-[(Decylamino)methylidene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B14314191.png)
